molecular formula C13H12ClF4N3OS B2776607 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride CAS No. 2418669-60-8

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride

Cat. No. B2776607
CAS RN: 2418669-60-8
M. Wt: 369.76
InChI Key: PIWRQEQQAVBBCH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an aminomethyl group (-NH2CH2-), a trifluoromethyl group (-CF3), and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of fluorine atoms could significantly affect the compound’s electronic structure due to fluorine’s high electronegativity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aminomethyl and trifluoromethyl groups, as well as the thiazole ring. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3OS.ClH/c14-9-3-7(4-18)1-2-8(9)5-19-12(21)10-11(13(15,16)17)22-6-20-10;/h1-3,6H,4-5,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWRQEQQAVBBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CNC(=O)C2=C(SC=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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